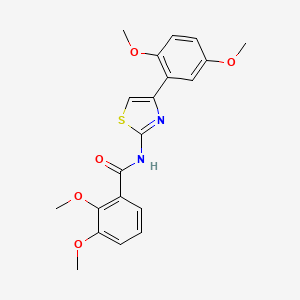

![molecular formula C14H10N4O3 B2553384 2-甲基-3-(4-硝基苯基)吡啶并[2,3-d]嘧啶-4(3H)-酮 CAS No. 1286696-96-5](/img/structure/B2553384.png)

2-甲基-3-(4-硝基苯基)吡啶并[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one" is a derivative of the pyrido[2,3-d]pyrimidin-4-one family, which is a class of compounds known for various biological activities. While the specific compound is not directly studied in the provided papers, related derivatives have been synthesized and evaluated for their biological properties, such as aldose reductase inhibition, antibacterial activity, and potential as analgesic and anti-inflammatory agents .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-4-one derivatives typically involves condensation reactions and can be catalyzed by various reagents. For instance, a novel derivative containing a triazolopyrimidine ring was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one . Another synthesis approach described the preparation of 4-substituted derivatives from arylidenemalononitriles and 6-aminothiouracil . These methods highlight the versatility in synthesizing pyrido[2,3-d]pyrimidin-4-one derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

Crystallography and spectroscopic techniques are commonly used to characterize the molecular structure of pyrimidinone derivatives. X-ray diffraction studies have confirmed the molecular structure of related compounds, revealing details such as crystal class, space group, and cell parameters . Spectroscopic techniques, including NMR and IR, provide further insights into the molecular structure and are essential tools for confirming the synthesis of such compounds .

Chemical Reactions Analysis

The reactivity of pyrido[2,3-d]pyrimidin-4-one derivatives can vary significantly depending on the substituents present on the pyrimidine ring. For example, the introduction of a nitro group can lead to significant changes in the electronic structure and reactivity of the compound . The presence of hydroxyl groups and their methylation status can also influence the activity of these compounds, as seen in their interactions with enzymes like aldose reductase .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidin-4-one derivatives are influenced by their molecular structure. For instance, the introduction of different substituents can affect the solubility, melting point, and stability of these compounds. Qualitative and quantitative analyses, including chromatographic and spectrophotometric methods, have been developed to assess these properties . Additionally, the presence of functional groups like nitro or amino groups can impart specific properties, such as antibacterial activity or the ability to form hydrogen-bonded networks in the crystalline state .

科学研究应用

合成中的杂化催化剂

杂化催化剂,包括有机催化剂、金属催化剂和纳米催化剂,在合成吡喃嘧啶骨架(例如 5H-吡喃并[2,3-d]嘧啶酮)中发挥着至关重要的作用。由于其生物利用度和更广泛的合成应用,这些骨架对于医药行业至关重要。通过一锅多组分反应开发这些化合物,特别是取代衍生物,展示了这些分子在药物发现和合成化学中的复杂性和潜力 (Parmar, Vala, & Patel, 2023)。

吡啶并[4,3-d]嘧啶的生物学评估

吡啶并[4,3-d]嘧啶的合成及其生物学评估揭示了它们在药物化学中的潜力。这些化合物由吡啶和嘧啶融合而成,表现出重要的生物学应用。该综述强调了这些分子在未来研究中的重要性,暗示了它们在开发新的治疗剂方面的多功能性和潜在用途 (Yadav & Shah, 2022)。

嘧啶的抗炎活性

嘧啶表现出广泛的药理作用,包括抗炎特性。它们的作用归因于对各种炎性介质的抑制,例如前列腺素 E2 和肿瘤坏死因子-α。对嘧啶合成及其构效关系 (SAR) 的最新进展的全面回顾提供了设计具有最小毒性的新型嘧啶类似物作为抗炎剂的见解 (Rashid 等,2021)。

光电应用

喹唑啉和嘧啶,包括吡啶并[4,3-d]嘧啶,已在光电材料中找到了超出药物化学的应用。它们被纳入 π 扩展共轭体系中,突出了它们在为电子设备、发光元件和有机发光二极管创造新型材料方面的价值。这篇综述强调了这些杂环化合物在开发先进光电材料方面的潜力,展示了此类化合物的广泛适用性 (Lipunova 等,2018)。

作用机制

Target of Action

Similar compounds such as pyrido[2,3-d]pyrimidines have been reported to target various proteins like tyrosine kinases , which play a critical role in cell survival, growth, differentiation, and tumor formation .

Mode of Action

Related compounds have been found to inhibit the activity of various tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is significant in signaling pathways within cells .

Biochemical Pathways

Related compounds have been found to affect pathways involving tyrosine kinases . These pathways are crucial for cell survival, growth, differentiation, and tumor formation .

Pharmacokinetics

Related compounds have been suggested to have good traditional drug-like properties .

Result of Action

Related compounds have been found to inhibit the growth of certain cell lines .

属性

IUPAC Name |

2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c1-9-16-13-12(3-2-8-15-13)14(19)17(9)10-4-6-11(7-5-10)18(20)21/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINSYSYFVFOCNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2553302.png)

![1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2553307.png)

![3-(Tert-butyl)-2-((4-chlorophenyl)carbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2553308.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide](/img/structure/B2553312.png)

![3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2553314.png)

![N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2553315.png)

![1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine](/img/structure/B2553316.png)

![3-(((5-Fluoro-2-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553319.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2553322.png)

![5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553324.png)